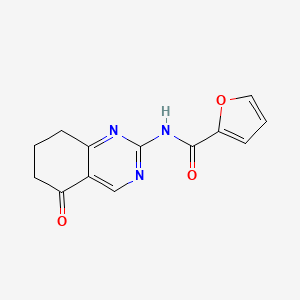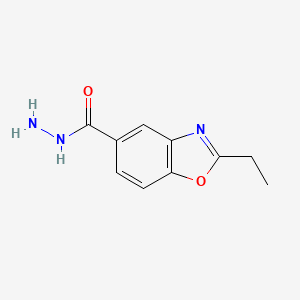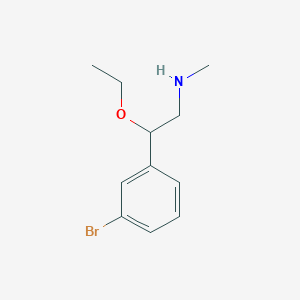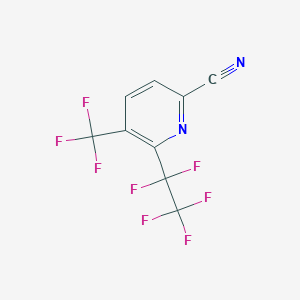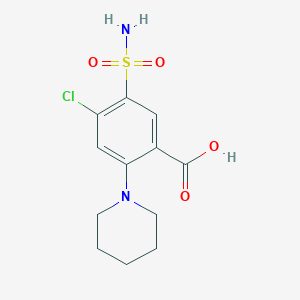
N-(3-bromophenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-methoxybenzenesulfonamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group on another phenyl ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromoaniline and 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 3-bromoaniline is dissolved in dichloromethane, and triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The 4-methoxybenzenesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Automated Systems: Employing automated systems for precise control of temperature, addition of reagents, and monitoring of reaction progress.
Purification Techniques: Utilizing advanced purification techniques such as column chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-4-methoxybenzenesulfonamide is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-methoxybenzenesulfonamide: Similar structure but with the bromine atom in a different position.
N-(3-chlorophenyl)-4-methoxybenzenesulfonamide: Chlorine atom instead of bromine.
N-(3-bromophenyl)-4-ethoxybenzenesulfonamide: Ethoxy group instead of methoxy.
Uniqueness
N-(3-bromophenyl)-4-methoxybenzenesulfonamide is unique due to the specific positioning of the bromine and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H12BrNO3S |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-5-7-13(8-6-12)19(16,17)15-11-4-2-3-10(14)9-11/h2-9,15H,1H3 |
InChI Key |
UTONVZHHJSLCDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12120501.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)
